molecular formula C12H13NO4 B1529049 4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 1713639-77-0

4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Numéro de catalogue: B1529049
Numéro CAS: 1713639-77-0
Poids moléculaire: 235.24 g/mol
Clé InChI: YPRPJTKBRJIHKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a high-purity chemical compound offered for research and development purposes. As a derivative of the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery . The structure combines a benzo-fused ring system with a seven-membered 1,4-oxazepine ring, presenting a privileged scaffold that can interact with various biological targets. The carboxylic acid moiety at the 7-position and the acetyl group at the 4-position provide versatile handles for further chemical modification, making this molecule a valuable building block for creating libraries of compounds for screening . Researchers can utilize this intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets and handling protocols should be consulted before use.

Propriétés

IUPAC Name

4-acetyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)13-4-5-17-11-3-2-9(12(15)16)6-10(11)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPJTKBRJIHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C12H13NO4C_{12}H_{13}NO_4 and a molecular weight of 235.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.

Chemical Structure and Properties

The compound features a unique oxazepine ring structure, which is known for its diverse pharmacological properties. The IUPAC name for this compound is 4-acetyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid. Its structural characteristics contribute to its biological activity and interaction with various biological targets.

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of 4-acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives in treating parasitic infections such as trypanosomiasis. Research involving computer-aided drug design has shown that derivatives of this compound exhibit trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from low to high micromolar concentrations. The binding affinity to the PEX14 protein was confirmed through NMR measurements, indicating significant interactions that disrupt essential cellular processes in the parasites .

Pharmacological Properties

The pharmacological profile of 1,4-oxazepines suggests a broad range of activities including:

  • Anti-convulsant : Compounds within this class have been associated with anticonvulsant effects.
  • Anti-diabetic : Some derivatives demonstrate potential in regulating blood glucose levels.
  • Inhibition of Enzymes : They have shown promise in inhibiting carbonic anhydrase and PI3K pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 4-acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine:

  • Trypanocidal Activity : A study reported the synthesis and evaluation of various derivatives that exhibited significant activity against Trypanosoma brucei. The most effective compounds were optimized through structure-activity relationship (SAR) studies .
  • Molecular Docking Studies : Molecular docking experiments have been conducted to understand the interaction between these compounds and their biological targets. For instance, docking studies indicated strong hydrogen bonding interactions with key enzymes involved in metabolic pathways .
  • Toxicity Studies : In vitro toxicity assessments revealed that certain derivatives possess selective toxicity towards parasitic cells while exhibiting lower toxicity towards mammalian cells, highlighting their therapeutic potential .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineTrypanocidal activityLow to high micromolar
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepineAnti-convulsantVaries by derivative
Derivative ACarbonic anhydrase inhibition<10
Derivative BPI3K inhibition<20

Applications De Recherche Scientifique

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the effectiveness of 4-acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives against parasitic infections. Notably:

  • Trypanocidal Activity : Research indicates that derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The IC50 values range from low to high micromolar concentrations, demonstrating promising efficacy in disrupting essential cellular processes in the parasites through interactions with the PEX14 protein .

Anticonvulsant Properties

Compounds within this class have shown potential anticonvulsant effects. This property is essential for developing treatments for epilepsy and other seizure disorders.

Anti-diabetic Effects

Some derivatives have demonstrated abilities to regulate blood glucose levels, suggesting potential applications in managing diabetes.

Enzyme Inhibition

The compound has shown promise in inhibiting critical enzymes such as carbonic anhydrase and PI3K pathways. These pathways are significant in various metabolic processes and diseases.

Case Studies and Research Findings

Several studies provide insights into the biological effects and therapeutic potentials of 4-acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives:

  • Molecular Docking Studies : These studies have revealed strong hydrogen bonding interactions with key enzymes involved in metabolic pathways. This understanding aids in optimizing the design of new derivatives with enhanced biological activity .
  • Toxicity Assessments : In vitro toxicity studies indicate that certain derivatives possess selective toxicity towards parasitic cells while exhibiting lower toxicity towards mammalian cells. This selectivity is crucial for developing safer therapeutic agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 (µM)Reference
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineTrypanocidalTrypanosoma bruceiLow to High
Derivative AAnticonvulsantVariousTBD
Derivative BAnti-diabeticGlucose MetabolismTBD
Derivative CEnzyme InhibitorCarbonic AnhydraseTBD

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s key structural analogs include:

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

4-(tert-Butoxycarbonyl)-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Caffeic acid amides with 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine units (e.g., compound D9).

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent at Position 4 Ring System Key Functional Groups
4-Acetyl-...oxazepine-7-carboxylic acid (Target) Acetyl (COCH3) Benzo[f][1,4]oxazepine Carboxylic acid, acetyl, O/N
4-Ethyl analog Ethyl (C2H5) Benzo[f][1,4]oxazepine Carboxylic acid, ethyl
4-(tert-Boc)-6-fluoro analog tert-Boc (C5H9O2) Benzo[f][1,4]oxazepine Carboxylic acid, Boc, fluorine
Caffeic acid amide D9 Ethoxyphenyl acrylamide Benzo[b][1,4]dioxocine Acrylamide, ethoxy, O/O ring

Key Observations :

  • The oxazepine ring (O/N) in the target and its analogs contrasts with the dioxocine (O/O) ring in caffeic acid derivatives, altering electronic properties and hydrogen-bonding capacity.
  • Substituents at position 4 (acetyl, ethyl, Boc) influence steric bulk, solubility, and metabolic stability. The acetyl group in the target may enhance reactivity compared to ethyl or Boc .

Physicochemical Properties

Key Observations :

  • The 4-ethyl analog has lower molecular weight and higher boiling point, suggesting increased volatility compared to the Boc-fluorinated analog.
  • Storage requirements vary significantly: the Boc-fluorinated analog requires refrigeration, while the ethyl analog is stored at -20°C for stability .
Caffeic Acid Amides (D1–D17)
  • Compound D9 : Exhibited potent antiproliferative activity (IC50 = 0.79 μM against HepG2) and EGFR inhibition (IC50 = 0.36 μM).
  • Structural Advantage : The dioxocine ring and acrylamide side chain enable strong binding to EGFR via hydrogen bonding and π-π stacking.
Oxazepine Analogs
  • The carboxylic acid group at position 7 in oxazepine analogs could improve solubility and bioavailability over neutral derivatives.

Méthodes De Préparation

Improved Preparation Methods from Patent EP2163538B1

The patent EP2163538B1 outlines novel, safer, and more economical synthetic routes that avoid the use of LiAlH4 and improve scalability. The key features and steps are:

Synthetic Route Summary

Step Description Reagents/Conditions Notes
1 Condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride Organic solvent (e.g., methanol, ethanol, toluene) Forms intermediate compound II
2 Reduction and cyclization of intermediate II Reducing agent: Fe powder, Zn powder, or SnCl2 Converts II to intermediate III
3 Acetylation of intermediate III Acetylating agent: Ac2O or acetyl chloride; base: sodium methoxide, triethylamine, pyridine, etc. Produces 4-acetyl-2,3,4,5-tetrahydrobenzo[f]oxazepine derivative (compound A)

Reaction Schemes and Conditions

  • The reduction and cyclization step is performed in organic solvents selected from a wide range: methanol, ethanol, propanol, isopropanol, ethyl acetate, dichloromethane, toluene, DMF, DMSO, acetonitrile, tetrahydrofuran, dioxane, and their mixtures.
  • Acetylation reactions are preferably carried out in the presence of bases such as sodium methoxide, sodium ethoxide, sodium tert-butoxide, triethylamine, tri-n-butylamine, tripropylamine, or pyridine.
  • The process may be conducted stepwise or simultaneously combining reduction, cyclization, and acetylation for efficiency.

Advantages of This Method

  • Avoids expensive and hazardous LiAlH4.
  • Uses readily available and inexpensive raw materials.
  • Employs safer reducing agents (Fe, Zn, SnCl2).
  • Suitable for large-scale commercial production.
  • Provides high purity and yield under mild conditions.
  • Offers flexibility in solvent and base choice to optimize reaction conditions.

Alternative Synthetic Strategies: Multicomponent Reactions (MCRs)

Recent research explores multicomponent reactions for synthesizing tetrahydrobenzo[f]oxazepines, which are structurally related to the target compound.

Ugi–Joullié Reaction for Tetrahydrobenzo[f]oxazepines

  • Starting from chiral enantiopure 1,2-amino alcohols and salicylaldehydes, cyclic imines are prepared.
  • These cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction, a three-component MCR, yielding tetrahydrobenzo[f]oxazepines with high stereoselectivity.
  • The reaction allows introduction of up to four diversity inputs, enabling structural variety.
  • Base-catalyzed epimerization can convert trans isomers to cis isomers, allowing access to all stereoisomers.
  • Free secondary amines can be obtained by removing a "removable" carboxylic acid group, expanding synthetic utility.

Synthetic Route Highlights

Step Description Reagents/Conditions Notes
1 Protection of salicylaldehydes as acetals Standard acetalization conditions Stabilizes aldehyde for further reaction
2 Coupling with amino alcohols Mitsunobu reaction with di-tert-butylazodicarboxylate (TBAD) and PPh3 or alternatives Formation of chiral cyclic imines
3 Ugi–Joullié reaction Multicomponent reaction with isocyanides and carboxylic acids Yields tetrahydrobenzo[f]oxazepines with high diastereoselectivity
4 Epimerization (optional) Base catalysis Access to cis isomers
5 Removal of carboxylic acid protecting group Mild acidic or basic conditions Generates free secondary amines

Significance

  • This approach provides a stereodivergent, diversity-oriented synthesis.
  • Enables access to all stereoisomers, critical for biological activity studies.
  • Suitable for library synthesis and potential organocatalyst development.
  • Offers a concise and practical route to complex heterocycles related to the target compound.

Summary Table of Preparation Methods

Method Key Reagents Solvents Advantages Limitations
Classical LiAlH4 Reduction + Acetylation LiAlH4, Ac2O or acetyl chloride Anhydrous THF Established method, high purity Expensive, hazardous, not scalable
Patent EP2163538B1 Process Fe/Zn/SnCl2, Ac2O or acetyl chloride, bases Wide range (MeOH, EtOH, toluene, etc.) Safer, economical, scalable, flexible Requires optimization for best yield
Ugi–Joullié Multicomponent Reaction Amino alcohols, salicylaldehydes, isocyanides, carboxylic acids Various (depends on MCR) Highly stereoselective, diversity-oriented More complex, may require chiral starting materials

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy (400–600 MHz) with TMS as internal standard for structural confirmation.
  • Mass spectrometry (Finnigan MAT-95 or MAT-711) for molecular weight verification.
  • Thin Layer Chromatography (TLC) using silica gel plates for reaction monitoring.
  • Column chromatography with silica gel (200-300 mesh) for purification.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization, acetylation, and carboxylation. Key steps include:

  • Cyclization : Use of solvents like THF or dichloromethane under controlled temperatures (0–25°C) to form the oxazepine ring.
  • Acetylation : Introduction of the acetyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP.
  • Carboxylation : COOH group incorporation via hydrolysis of esters or nitriles under acidic/basic conditions (e.g., LiOH/MeOH/H₂O). Analytical validation via HPLC (purity >95%) and ¹H/¹³C NMR (structural confirmation) is critical .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • HPLC : To assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • NMR Spectroscopy : ¹H NMR (e.g., δ 2.1 ppm for acetyl protons) and ¹³C NMR (e.g., δ 170–175 ppm for carboxylic acid carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For absolute stereochemical determination if crystalline derivatives are available .

Q. What are the key structural features influencing this compound’s physicochemical properties?

  • Oxazepine Ring : The 7-membered ring introduces conformational flexibility, affecting solubility and bioavailability.
  • Acetyl Group : Enhances lipophilicity, impacting membrane permeability.
  • Carboxylic Acid : Governs pH-dependent solubility and hydrogen-bonding interactions with biological targets. Substituent variations (e.g., alkyl chains, halogens) can modulate these properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Comparative Assays : Perform parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) studies under matched conditions (dose, exposure time).
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy.
  • PK/PD Modeling : Correlate pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) with pharmacodynamic outcomes to identify bioavailability limitations .

Q. What strategies are recommended for optimizing this compound’s binding affinity to neurological targets (e.g., GABA receptors)?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., acetyl to propionyl) and evaluate binding via radioligand assays.
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions to identify critical binding residues (e.g., hydrophobic pockets).
  • Fragment-Based Design : Screen fragment libraries to identify moieties enhancing target engagement .

Q. How should researchers design experiments to investigate potential off-target effects in cellular models?

  • Proteome-Wide Profiling : Use affinity chromatography coupled with MS to identify non-target proteins.
  • CRISPR-Cas9 Knockout Models : Validate off-target effects by comparing responses in wild-type vs. target gene-knockout cells.
  • High-Content Screening : Image-based assays to detect phenotypic changes (e.g., apoptosis, cytoskeletal rearrangements) .

Q. What computational methods are effective for predicting this compound’s metabolic stability?

  • In Silico CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable oxidation sites.
  • Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., hydroxylation).
  • Machine Learning Models : Train on datasets of similar benzoxazepines to predict clearance rates .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported IC₅₀ values across different studies?

  • Assay Standardization : Ensure consistent buffer pH, temperature, and cofactor concentrations.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounders (e.g., cell line drift) .

Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?

  • Thermal Shift Assays : Monitor target protein stabilization upon ligand binding.
  • RNA-Seq/Proteomics : Identify downstream pathway alterations (e.g., apoptosis markers).
  • Cryo-EM : Resolve ligand-bound protein structures to confirm binding modes .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step procedures in Mann & Saunders’ Practical Organic Chemistry .
  • Analytical Validation : Follow guidelines from Spectrometric Identification of Organic Compounds (Silverstein et al.) .
  • Computational Tools : Utilize PubChem’s deposited data for molecular properties and toxicity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.